molecular formula C21H23NO4 B11413181 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11413181
M. Wt: 353.4 g/mol
InChI Key: ORZGVOHREMFZCZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic benzofuran derivative of significant interest in basic pharmacological research, particularly for investigating receptor interaction profiles. This compound is primarily studied for its potential activity as a serotonergic agonist , with a structural design that suggests affinity for the 5-HT2 family of serotonin receptors, a key target in neuropharmacology. The molecular structure incorporates a 3,4-dimethoxyphenethylamine moiety linked to a 6-methylbenzofuran acetamide group, a configuration that invites comparative analysis with classical phenethylamines and other psychoactive substances in controlled research settings. Its main research utility lies in helping to elucidate structure-activity relationships (SAR) for novel synthetic compounds and in serving as a chemical tool for probing the signaling mechanisms and downstream effects of serotonin receptor activation in vitro. Studies utilizing this compound are fundamental for advancing the understanding of neurochemical pathways and receptor dynamics, contributing to the broader field of central nervous system (CNS) research.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C21H23NO4/c1-14-4-6-17-16(13-26-19(17)10-14)12-21(23)22-9-8-15-5-7-18(24-2)20(11-15)25-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,23)

InChI Key

ORZGVOHREMFZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran ring system is typically constructed via cyclization reactions. A common approach involves the condensation of substituted phenols with α,β-unsaturated carbonyl compounds. For the 6-methyl-1-benzofuran-3-yl fragment, 2-hydroxy-5-methylacetophenone serves as a precursor. Under acidic conditions (e.g., H₂SO₄ or PPA), intramolecular cyclization yields the benzofuran scaffold.

Reaction Conditions:

  • Catalyst: Polyphosphoric acid (PPA) at 120°C for 4–6 hours.

  • Yield: 68–72% after recrystallization from ethanol.

Functionalization to Acetic Acid Derivatives

The 3-position of the benzofuran ring is functionalized with an acetic acid group via Friedel-Crafts acylation. Acetyl chloride or acetic anhydride in the presence of AlCl₃ introduces the acetyl group, which is subsequently hydrolyzed to the carboxylic acid.

Optimization Note:

  • Hydrolysis with NaOH (2M) at 80°C for 2 hours achieves full conversion to 2-(6-methyl-1-benzofuran-3-yl)acetic acid .

Amide Bond Formation with 3,4-Dimethoxyphenethylamine

The final step involves coupling the acetic acid derivative with 2-(3,4-dimethoxyphenyl)ethylamine . HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt are preferred coupling agents due to their high efficiency in amide synthesis.

Typical Procedure:

  • Activation: 2-(6-methyl-1-benzofuran-3-yl)acetic acid (1.0 eq) is dissolved in DMF, followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Coupling: 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq) is added dropwise at 0°C.

  • Workup: The mixture is stirred at room temperature for 12 hours, diluted with ethyl acetate, and washed with brine.

  • Purification: Flash chromatography (DCM/MeOH 95:5) yields the product as a pale-yellow solid.

Key Data:

ParameterValue
Yield78–82%
Purity (HPLC)>98%
Reaction Time12–14 hours

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice: DMF outperforms THF and DCM in amide coupling due to better solubility of intermediates.

  • Temperature: Reactions conducted at 0°C minimize side products (e.g., N-acylurea formation).

Catalytic vs. Stoichiometric Reagents

  • HATU vs. EDC: HATU provides higher yields (82% vs. 75%) but requires stricter moisture control.

  • Base Selection: DIPEA (N,N-Diisopropylethylamine) is superior to TEA (triethylamine) in preventing racemization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.45 (s, 1H, benzofuran H-7), 6.95–6.82 (m, 3H, aromatic H), 3.85 (s, 6H, OCH₃), 3.52 (t, J = 6.5 Hz, 2H, CH₂NH), 2.45 (s, 3H, CH₃), 2.30 (t, J = 7.0 Hz, 2H, CH₂CO).

  • ¹³C NMR: δ 170.2 (C=O), 154.1 (C-O), 129.8–112.4 (aromatic C), 56.1 (OCH₃), 39.8 (CH₂NH), 21.5 (CH₃).

Infrared Spectroscopy (IR)

  • Key Peaks: 3280 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=O amide), 1510 cm⁻¹ (C-O-C benzofuran).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

  • Continuous Flow: Reduces reaction time by 40% and improves yield consistency.

  • Catalyst Recycling: AlCl₃ from Friedel-Crafts acylation can be recovered via aqueous extraction.

Cost Analysis

ComponentCost per kg (USD)
2-(3,4-Dimethoxyphenyl)ethylamine320
HATU1,200
PPA85

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide exhibit significant anticancer properties. For example, derivatives of related structures have shown promising results against various cancer cell lines such as SNB-19 and OVCAR-8, achieving percent growth inhibitions (PGIs) of over 85% . Although specific data on this compound's anticancer efficacy is limited, its structural analogs suggest a potential for similar activity.

Enzyme Inhibition

The compound may also demonstrate inhibitory effects on specific enzymes relevant to metabolic disorders. For instance, compounds with similar benzofuran structures have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease . Further research is needed to clarify if this compound exhibits similar enzyme inhibition.

Potential Applications in Medicinal Chemistry

Given its structure and preliminary biological activity data, this compound could have several applications in medicinal chemistry:

  • Anticancer Drugs : Due to its potential anticancer properties, this compound could be developed into a therapeutic agent for various cancers.
  • Enzyme Inhibitors : Its ability to inhibit key enzymes may position it as a candidate for treating metabolic diseases.
  • Neuroprotective Agents : If further studies confirm its effects on acetylcholinesterase inhibition, it could be explored for neuroprotective applications.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of the target compound with related acetamide derivatives:

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents Notable Features Source
Target compound (880396-31-6) C21H23NO4 353.4 6-methylbenzofuran, 3,4-dimethoxyphenethyl Benzofuran core; potential π-π interactions; high lipophilicity
879928-28-6 (4,6-dimethylbenzofuran analog) C22H25NO4 367.44 4,6-dimethylbenzofuran, 3,4-dimethoxyphenethyl Additional methyl group increases molecular weight; steric effects may alter binding
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) C17H19NO3 285.34 Benzamide, 3,4-dimethoxyphenethyl Simpler aromatic system; lower molecular weight; melting point = 90°C
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide C19H17Cl2N3O2 406.26 3,4-dichlorophenyl, pyrazolyl Chlorine substituents enhance electronegativity; crystallizes with hydrogen bonds
N-(Benzothiazole)acetamide derivatives Varies (e.g., C16H13F3N2O2S) ~350–400 Trifluoromethylbenzothiazole, methoxyphenyl Fluorine atoms improve metabolic stability; benzothiazole enhances rigidity

Key Comparisons

Core Aromatic Systems The benzofuran core in the target compound (vs. benzamide in Rip-B or benzothiazole in ) may influence electronic properties and binding interactions.

Substituent Effects The 3,4-dimethoxyphenethyl group in the target compound contrasts with trifluoromethylbenzothiazole () and pyrazolyl (). Methyl groups on benzofuran (6-methyl in the target vs. 4,6-dimethyl in CAS 879928-28-6) may reduce steric hindrance compared to bulkier substituents, favoring receptor binding .

Synthesis and Physicochemical Properties

  • The target compound’s synthesis likely involves amidation of 2-(6-methylbenzofuran-3-yl)acetic acid with 3,4-dimethoxyphenethylamine, analogous to Rip-B’s preparation (80% yield via benzoyl chloride reaction) .
  • Melting points and solubility data are absent for the target compound, but chlorinated analogs (e.g., ) show higher melting points (~473 K) due to hydrogen bonding .

Biological and Pharmacological Implications Benzothiazole acetamides () are explored for antimicrobial or anticancer activity due to their rigid scaffolds .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings and data.

  • Molecular Formula : C29H33NO4
  • Molecular Weight : 491.6 g/mol
  • InChIKey : ZCMWSMHUCRHVCL-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT116 (colorectal adenocarcinoma), MDA-MB-231 (breast carcinoma), A549 (lung cancer).
  • Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 μM to 43.6 μM across different cell lines. Notably, it demonstrated selective activity against cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
Cell LineIC50 (μM)Selectivity
HCT11610Yes
MDA-MB-2312No
A54943.6Moderate

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Testing against a panel of bacteria revealed:

  • Methodology : Microdilution method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
  • Results : The compound showed moderate antibacterial activity with MIC values ranging from 0.17 to >3.75 mg/mL.
BacteriaMIC (mg/mL)MBC (mg/mL)
Bacillus cereus0.230.47
E. coli0.170.23
S. Typhimurium0.701.00

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, although detailed investigations are still needed. Its structural similarity to other known neuroprotective agents warrants further exploration in this area.

Case Studies

  • Study on Anticancer Properties :
    • A study conducted by Pilling and Whiting analyzed the structure-activity relationship of similar compounds and found that modifications in the benzofuran moiety significantly influenced anticancer activity .
  • Antimicrobial Evaluation :
    • An investigation into new heteroaryl thiazole derivatives included this compound in their screening process, confirming its moderate antibacterial effects against various strains .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with coupling 3,4-dimethoxyphenethylamine with a 6-methylbenzofuran acetic acid derivative. Key steps include:

  • Amide bond formation : Use of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dry DMF with DIPEA (N,N-diisopropylethylamine) as a base .
  • Solvent and temperature control : Reactions are often performed under nitrogen at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
    • Optimization : Catalysts (e.g., EDCI/HOBt) and solvent polarity adjustments improve yields. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity. Key signals include aromatic protons (δ 6.5–7.5 ppm for benzofuran and dimethoxyphenyl groups) and acetamide NH (δ ~8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~395.2 for C22_{22}H25_{25}NO5_5).
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenases (COX-1/COX-2) to assess anti-inflammatory potential .
  • Receptor binding : Radioligand displacement assays (e.g., opioid or serotonin receptors) using competitive binding protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

  • Methodological Answer :

  • Comparative SAR studies : Analyze analogs with substituent variations (e.g., 5-ethyl vs. 6-methyl benzofuran) to identify pharmacophores. For example:
CompoundSubstituent (Benzofuran)Activity (IC50_{50}, COX-2)Source
A5-ethyl12 µM
Target6-methylPending
  • Assay standardization : Control variables like cell passage number, solvent (DMSO concentration), and incubation time to reduce variability .
  • Molecular docking : Use software (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2) and correlate with experimental data .

Q. What strategies improve the compound’s bioavailability and metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce ester or phosphate groups at the acetamide moiety to enhance solubility .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups). LC-MS/MS tracks metabolite formation .
  • Co-crystallization : Structural data (X-ray/NMR) guide steric shielding of labile groups .

Q. How do conformational differences in crystal structures impact target binding?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve dihedral angles between benzofuran and dimethoxyphenyl groups. For example, analogs show variations of 54.8°–77.5°, affecting receptor pocket compatibility .
  • Hydrogen-bonding networks : Identify key interactions (e.g., N–H···O) stabilizing active conformers .
  • Dynamic simulations : MD simulations (AMBER/CHARMM) assess flexibility in solution vs. crystal states .

Data Contradiction Analysis

Q. Conflicting reports on COX-2 inhibition: How to validate mechanistic hypotheses?

  • Methodological Answer :

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
  • Gene knockout models : Use CRISPR-edited COX-2/^{-/-} cells to confirm target specificity .
  • Cross-species testing : Compare activity in human vs. murine COX-2 to rule out species-specific effects .

Structural and Functional Comparisons

Q. How does the 6-methyl substituent on benzofuran influence activity compared to 5-ethyl analogs?

  • Methodological Answer :

  • Electron density maps : X-ray crystallography shows methyl groups alter π-π stacking with aromatic residues (e.g., Tyr385 in COX-2) .
  • Lipophilicity assays : LogP measurements (shake-flask method) reveal increased hydrophobicity with 6-methyl, enhancing membrane permeability .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer :

  • MSDS compliance : Use PPE (gloves, goggles) and work in fume hoods due to potential irritancy (skin/eyes) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

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